![molecular formula C18H14N2O4 B1387297 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170991-22-6](/img/structure/B1387297.png)
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
描述
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridazine core. One common method includes the reaction of 3-chloropyridazine with 3-methoxyphenol under basic conditions to form the 6-(3-methoxyphenoxy)pyridazine intermediate. This intermediate is then subjected to a Suzuki coupling reaction with 4-bromobenzoic acid in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-[6-(3-Hydroxyphenoxy)pyridazin-3-yl]benzoic acid.
Reduction: Formation of 4-[6-(3-Aminophenoxy)pyridazin-3-yl]benzoic acid.
Substitution: Formation of various halogenated derivatives depending on the substituent used.
科学研究应用
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto group at the 3-position.
4-[6-(3-Hydroxyphenoxy)pyridazin-3-yl]benzoic acid: An oxidized form of the compound.
Uniqueness
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group and benzoic acid moiety contribute to its versatility and potential for diverse applications .
生物活性
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a pyridazine derivative with notable potential for various biological activities. This compound has garnered attention in pharmacological research due to its unique chemical structure, which allows it to interact with multiple biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula: CHNO
- Molecular Weight: 322.31 g/mol
- CAS Number: 1170991-22-6
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, leading to various pharmacological effects such as:
- Antimicrobial Activity: Exhibits potential against various bacterial strains.
- Anti-inflammatory Properties: May inhibit inflammatory pathways by modulating cytokine production.
- Anticancer Effects: Demonstrated cytotoxicity against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound significantly reduced the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human fibroblast cells. The mechanism was linked to the inhibition of NF-kB signaling pathways, highlighting its therapeutic potential in treating inflammatory diseases.
Case Study 3: Anticancer Properties
Research focused on the anticancer effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated that the compound induced apoptosis through caspase activation and disrupted mitochondrial membrane potential, leading to cell death. These findings support further exploration into its use as an anticancer agent.
Table 2: Comparison with Related Compounds
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling pyridazine derivatives with substituted benzoic acids. For example, analogous compounds (e.g., methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}-phenyl)propanoate) are synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling . Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multimodal characterization is critical:
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyridazine-benzoic acid dihedral angles reported at 15–25°) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.80–3.90 ppm) and aromatic protons (δ 6.80–8.20 ppm). ¹³C NMR confirms carbonyl (δ ~168 ppm) and quaternary carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 365.1) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; dissolves in DMSO (>10 mg/mL) or DMF. Stability in aqueous buffers (pH 7.4) should be tested via HPLC over 24–72 hours .
- Light/temperature sensitivity : Store at –20°C in amber vials to prevent photodegradation of the methoxyphenoxy group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). The methoxy group may hydrogen bond with active-site residues .
- MD simulations : Assess conformational stability (100 ns trajectories, AMBER force field) to evaluate ligand-protein dynamics .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with inhibitory potency .
Q. How to resolve conflicting biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer : Contradictions often arise from assay conditions:
- Buffer composition : Test activity in PBS vs. HEPES; divalent cations (Mg²⁺/Ca²⁺) may modulate binding .
- Cell-line specificity : Compare results in HEK293 vs. HeLa cells to rule out off-target effects.
- Positive controls : Include reference inhibitors (e.g., indomethacin for COX-2 studies) to normalize data .
Q. What strategies improve regioselectivity in functionalizing the pyridazine ring?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the benzoic acid to steer electrophilic substitution .
- Microwave-assisted synthesis : Enhances regioselectivity for C-3/C-6 positions via controlled heating .
- Halogenation : Use NBS or I₂/KI to selectively brominate/iodinate the pyridazine ring for further derivatization .
Q. How to design bioconjugates of this compound for targeted drug delivery?
- Methodological Answer :
- Linker chemistry : Attach PEG or succinimidyl esters to the benzoic acid moiety for covalent bonding to antibodies .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append targeting peptides .
- In vitro validation : Test conjugate stability in serum (37°C, 48 hours) and cellular uptake via fluorescence microscopy .
Q. What analytical methods separate and quantify stereoisomers or degradation products?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IG-3 columns (hexane/isopropanol, 90:10) to resolve enantiomers .
- UPLC-MS/MS : Quantify degradation products (e.g., hydrolyzed methoxy groups) with a C18 column and MRM transitions .
Q. How to assess the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation protocol : Mix compound (10 µM) with pooled human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
- Analysis : Use LC-MS to calculate half-life (t₁/₂) and intrinsic clearance .
Q. What synergies exist when combining this compound with other therapeutics (e.g., anticancer agents)?
- Methodological Answer :
- Combinatorial screening : Use a checkerboard assay to calculate combination indices (CI <1 indicates synergy).
- Mechanistic studies : Perform RNA-seq to identify pathways enhanced by co-treatment (e.g., apoptosis via Bcl-2 downregulation) .
属性
IUPAC Name |
4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-3-2-4-15(11-14)24-17-10-9-16(19-20-17)12-5-7-13(8-6-12)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHCEIFADOSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。